Lipophilicity Modulation: N-Cyclopentyl vs. N-Cyclohexyl Substitution
The cyclopentyl group provides a lipophilicity (XLogP3 = 3.9) that is 0.6 log units lower than that of the corresponding N-cyclohexyl analog (XLogP3 ≈ 4.5) [1][2]. This difference is critical in medicinal chemistry optimization, where a decrease of 0.5-1.0 log units can significantly improve aqueous solubility and reduce off-target binding while maintaining membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | N-Cyclohexyl-4-bromoaniline (estimated XLogP3 ≈ 4.5) / N-Methyl-4-bromoaniline (XLogP3 ≈ 2.7) |
| Quantified Difference | -0.6 log units vs. cyclohexyl; +1.2 log units vs. methyl |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
A 0.6 log unit reduction in lipophilicity can translate to a 4-fold increase in aqueous solubility, enhancing formulation potential and reducing promiscuous protein binding [3].
- [1] PubChem. N-Cyclopentyl-4-bromoaniline. Compound Summary. CID 28456981. Retrieved April 22, 2026. View Source
- [2] PubChem. 4-Bromo-N-cyclohexylaniline. Compound Summary. CID 11455481. Estimated XLogP3 value. Retrieved April 22, 2026. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
